molecular formula C10H12F3N3O B2697499 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine CAS No. 2201614-51-7

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2697499
CAS No.: 2201614-51-7
M. Wt: 247.221
InChI Key: QWOGOHQHNXJNBA-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Ether Formation: The final step involves the formation of the ether linkage by reacting the pyrimidine derivative with 1-methyl-3-hydroxypyrrolidine under basic conditions, typically using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or the trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position.

    2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(methyl)pyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(chloromethyl)pyrimidine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for strong interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxy-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-16-5-3-7(6-16)17-9-14-4-2-8(15-9)10(11,12)13/h2,4,7H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOGOHQHNXJNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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